3,4-Dibromothiophene-2-carbonitrile
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Overview
Description
3,4-Dibromothiophene-2-carbonitrile is a chemical compound with the molecular formula C5HBr2NS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at the 3 and 4 positions and a nitrile group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromothiophene-2-carbonitrile typically involves the bromination of thiophene derivatives followed by the introduction of a nitrile group. One common method is the bromination of 2-thiophenecarbonitrile using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity and selectivity of the bromination process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may involve the use of more cost-effective and environmentally friendly brominating agents and solvents .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromothiophene-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can be used to remove the bromine atoms.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Stille coupling to form more complex thiophene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while oxidation reactions typically produce sulfoxides or sulfones .
Scientific Research Applications
3,4-Dibromothiophene-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3,4-Dibromothiophene-2-carbonitrile is primarily related to its ability to undergo various chemical transformations. The bromine atoms and nitrile group provide reactive sites for substitution and coupling reactions, allowing the compound to be modified into a wide range of derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: Similar in structure but with bromine atoms at the 2 and 5 positions.
3,4-Dimethoxythiophene: Contains methoxy groups instead of bromine atoms.
2-Bromothiophene: A simpler derivative with a single bromine atom at the 2 position.
Uniqueness
3,4-Dibromothiophene-2-carbonitrile is unique due to the presence of both bromine atoms and a nitrile group, which provides distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with other similar compounds .
Biological Activity
3,4-Dibromothiophene-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. In particular, it has been shown to inhibit the activity of histone acetyltransferase (HAT), which is crucial for regulating gene expression involved in cancer progression. The compound demonstrated an IC50 value of 1.8 μM in inhibiting p300 HAT activity, indicating strong potential as a therapeutic agent against cancers that rely on this pathway for growth and survival .
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited antimicrobial activity. Studies have shown that thiophene derivatives can inhibit various bacterial strains, suggesting that this compound may also contribute to the development of new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. For example:
- Bromine Substitution : The presence of bromine atoms enhances the lipophilicity and electron-withdrawing ability of the compound, which is critical for its interaction with biological targets.
- Cyano Group : The cyano group contributes to the overall reactivity and may facilitate interactions with nucleophiles in biological systems.
Table 1 summarizes key findings related to the SAR of similar thiophene derivatives:
Compound | IC50 (μM) | Biological Activity |
---|---|---|
This compound | 1.8 | HAT Inhibition |
Thiophene-2-carbamide | 8.6 | HAT Inhibition |
Other Thiophene Derivative X | 5.0 | Antimicrobial Activity |
Study on HAT Inhibition
A pivotal study assessed the inhibitory effects of various thiophene derivatives on p300 HAT activity. The findings indicated that structural variations significantly impacted their efficacy. Notably, compounds with bromine substitutions showed enhanced inhibitory effects compared to their non-brominated counterparts .
Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of several thiophene derivatives against common pathogens. Results indicated that compounds similar to this compound exhibited notable antibacterial activity, supporting their potential use in developing new antibiotics .
Properties
Molecular Formula |
C5HBr2NS |
---|---|
Molecular Weight |
266.94 g/mol |
IUPAC Name |
3,4-dibromothiophene-2-carbonitrile |
InChI |
InChI=1S/C5HBr2NS/c6-3-2-9-4(1-8)5(3)7/h2H |
InChI Key |
MBLJDIIGBBQAGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(S1)C#N)Br)Br |
Origin of Product |
United States |
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